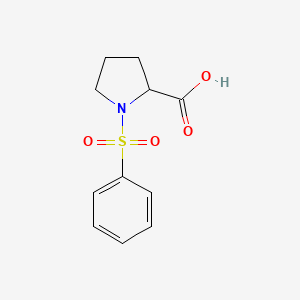![molecular formula C8H7F2N3 B3038733 2-(二氟甲基)-1H-苯并[d]咪唑-5-胺 CAS No. 891831-55-3](/img/structure/B3038733.png)
2-(二氟甲基)-1H-苯并[d]咪唑-5-胺
描述
“2-(Difluoromethyl)-1H-benzo[d]imidazol-5-amine” is a compound that contains an imidazole ring, which is a five-membered heterocycle with two non-adjacent nitrogen atoms . Imidazole rings are key components in many biologically active molecules and are widely used in medicinal chemistry .
Synthesis Analysis
Imidazole was first synthesized by Heinrich Debus in 1858 through the reaction of glyoxal and formaldehyde in ammonia . This synthesis, despite producing relatively low yields, is still used to create C-substituted imidazoles . More complex heterocycles presenting the imidazole ring in their structure, such as benzo[d]imidazo[2,1-b]thiazoles, could be synthesized by the condensation of aromatic ketones and 5-(biphenyl-4-yl)-1,3,4-thiadiazol-2-amine in the presence of N-bromosuccinimide .科学研究应用
抗菌活性
研究表明,1H-苯并[d]咪唑的衍生物,如 4-(1H-苯并[d]咪唑-2-基)-1,3-噻唑-2-胺,已被合成并评估其抗菌活性。这些化合物表现出显着的抗菌和抗真菌活性,可与链霉素和苄青霉素等标准药物相媲美 (Reddy & Reddy, 2010)。
功能化苯并咪唑并咪唑的合成
开发了一种羰基化方法来合成功能化的 1H-苯并[d]咪唑并[1,2-a]咪唑。该过程涉及 N-取代-1-(丙-2-炔-1-基)-1H-苯并[d]咪唑-2-胺的氧化氨基羰基化,并在温和条件下以高效率生成产物 (Veltri et al., 2018)。
脱氨硫化
开发了 DBU 促进的 1H-苯并[d]咪唑-2-胺脱氨硫化反应。该方法代表了一种新颖、无催化剂/无金属/无氧化剂且环保的方法,用于合成各种 2-硫代-1H-苯并[d]咪唑,可用于有机和药物化学 (Zheng et al., 2022)。
抗癌剂
衍生自 1H-苯并[d]咪唑的化合物,如 1-(1H-苯并[d]咪唑-2-基)-3-(1,3,4-恶二唑-5-取代衍生物-2-基)丙-1-酮,已合成并显示出在体外筛选中的显着抗癌活性,显示出作为治疗剂的潜力 (Rashid, Husain, & Mishra, 2012)。
导电聚合物中的氢键
研究探索了氢键对含有 1H-苯并[d]咪唑衍生物的导电聚合物的电致变色性质的影响。这项研究有助于理解氢键在聚合物电子特性中的作用 (Akpinar, Nurioglu, & Toppare, 2012)。
作用机制
Target of Action
It’s worth noting that similar compounds, such as eflornithine, target enzymes like ornithine decarboxylase . This enzyme plays a crucial role in cell growth and differentiation, making it a potential target for therapeutic interventions .
Mode of Action
Compounds with similar structures, such as eflornithine, act as irreversible inhibitors of their target enzymes . This means they bind to the enzyme and permanently deactivate it, preventing it from catalyzing its usual reactions .
Biochemical Pathways
Similar compounds like eflornithine affect the polyamine biosynthetic pathway . By inhibiting ornithine decarboxylase, they reduce the production of polyamines, which are essential for cell growth and differentiation .
Pharmacokinetics
The presence of fluorine in a compound can augment the potency, selectivity, metabolic stability, and pharmacokinetics of drugs .
Result of Action
Similar compounds like eflornithine have been shown to prevent the relapse of high-risk neuroblastoma in pediatric and adult patients .
Action Environment
It’s known that the biological environment can slightly change the molecular structure of similar compounds like eflornithine .
生化分析
Biochemical Properties
2-(Difluoromethyl)-1H-1,3-benzodiazol-5-amine plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. For instance, it has been observed to interact with histone deacetylases (HDACs), leading to the inhibition of these enzymes . This interaction is significant because HDACs are involved in the regulation of gene expression through the removal of acetyl groups from histone proteins.
Cellular Effects
The effects of 2-(Difluoromethyl)-1H-1,3-benzodiazol-5-amine on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the inhibition of HDACs by 2-(Difluoromethyl)-1H-1,3-benzodiazol-5-amine can lead to increased acetylation of histone proteins, resulting in changes in gene expression . Additionally, this compound has been shown to affect cellular metabolism by altering the activity of enzymes involved in metabolic pathways.
Molecular Mechanism
At the molecular level, 2-(Difluoromethyl)-1H-1,3-benzodiazol-5-amine exerts its effects through specific binding interactions with biomolecules. The compound binds to the active sites of enzymes, such as HDACs, and inhibits their activity . This inhibition occurs through the formation of stable complexes between the compound and the enzyme, which prevents the enzyme from interacting with its natural substrates. Furthermore, the binding of 2-(Difluoromethyl)-1H-1,3-benzodiazol-5-amine to HDACs can lead to changes in gene expression by increasing the acetylation levels of histone proteins.
Temporal Effects in Laboratory Settings
The temporal effects of 2-(Difluoromethyl)-1H-1,3-benzodiazol-5-amine in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that prolonged exposure to 2-(Difluoromethyl)-1H-1,3-benzodiazol-5-amine can lead to sustained changes in gene expression and cellular metabolism, indicating its potential for long-term biochemical applications.
Dosage Effects in Animal Models
In animal models, the effects of 2-(Difluoromethyl)-1H-1,3-benzodiazol-5-amine vary with different dosages. At low doses, the compound has been observed to modulate enzyme activity and gene expression without causing significant toxicity . At higher doses, it can lead to adverse effects, including toxicity and disruption of normal cellular functions. These threshold effects highlight the importance of careful dosage optimization in experimental settings to achieve the desired biochemical outcomes without causing harm.
Metabolic Pathways
2-(Difluoromethyl)-1H-1,3-benzodiazol-5-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes are essential for the detoxification and elimination of the compound from the body. Additionally, the interactions of 2-(Difluoromethyl)-1H-1,3-benzodiazol-5-amine with metabolic enzymes can influence metabolic flux and metabolite levels, further impacting cellular metabolism.
Transport and Distribution
The transport and distribution of 2-(Difluoromethyl)-1H-1,3-benzodiazol-5-amine within cells and tissues are mediated by various transporters and binding proteins. This compound is known to interact with solute carrier (SLC) transporters, which facilitate its uptake and distribution across cell membranes . The localization and accumulation of 2-(Difluoromethyl)-1H-1,3-benzodiazol-5-amine within specific cellular compartments can influence its biochemical activity and effectiveness.
Subcellular Localization
The subcellular localization of 2-(Difluoromethyl)-1H-1,3-benzodiazol-5-amine is critical for its activity and function. This compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For example, it may localize to the nucleus where it can interact with nuclear enzymes such as HDACs, thereby influencing gene expression and chromatin structure. The precise localization of 2-(Difluoromethyl)-1H-1,3-benzodiazol-5-amine is essential for its role in regulating cellular processes.
属性
IUPAC Name |
2-(difluoromethyl)-3H-benzimidazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2N3/c9-7(10)8-12-5-2-1-4(11)3-6(5)13-8/h1-3,7H,11H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTJQNINOXMUSDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)NC(=N2)C(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-4-methyl-1,4-diazepane](/img/structure/B3038651.png)
![1-(1,3-Benzodioxol-5-yl)-3-[4-(sec-butyl)anilino]-1-propanone](/img/structure/B3038654.png)

![1-[1,1'-Biphenyl]-4-yl-3-(3-fluoro-4-methylanilino)-1-propanone](/img/structure/B3038656.png)
![1-[1,1'-Biphenyl]-4-yl-3-(4-cyclohexylanilino)-1-propanone](/img/structure/B3038657.png)







![4-benzyl-5-[3-(2,4-dichlorophenoxy)propyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B3038671.png)
